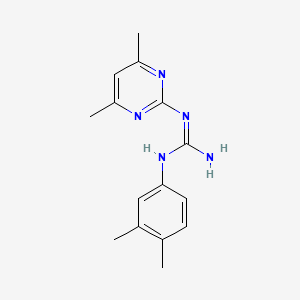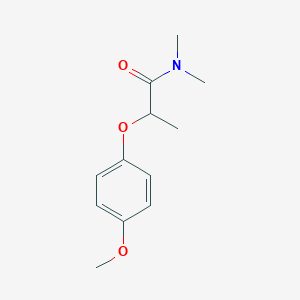
6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride, also known as RO-20-1724, is a selective and potent inhibitor of cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase (PDE4). It has been extensively studied for its therapeutic potential in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammation.
Mécanisme D'action
6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride selectively inhibits PDE4, which is responsible for the hydrolysis of cAMP. By inhibiting PDE4, 6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride increases the intracellular levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This leads to a variety of physiological effects, such as smooth muscle relaxation, decreased inflammation, and improved cognitive function.
Biochemical and physiological effects:
6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to reduce airway hyperresponsiveness, decrease inflammatory cell infiltration, and inhibit cytokine production in models of asthma and COPD. It has also been shown to improve learning and memory in animal models of Alzheimer's disease and depression. In addition, it has been investigated for its potential in treating cancer by inhibiting tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride has several advantages for use in laboratory experiments. It is a highly selective and potent inhibitor of PDE4, which makes it a valuable tool for studying cAMP signaling pathways. It is also relatively stable and easy to handle. However, there are some limitations to its use. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on 6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride. One area of interest is the development of more potent and selective PDE4 inhibitors for use in treating asthma, COPD, and other inflammatory diseases. Another area of interest is the investigation of 6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride's potential in treating other diseases, such as Alzheimer's disease, depression, and cancer. Additionally, further research is needed to fully understand the mechanisms underlying 6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride's effects on cAMP signaling and to optimize its use in laboratory experiments.
Méthodes De Synthèse
6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride can be synthesized using a multi-step process starting from 4-chloro-6-methoxypyrimidine. The synthesis involves the formation of an oxazepane ring and subsequent alkylation with the pyrimidine ring. The final product is obtained as a dihydrochloride salt.
Applications De Recherche Scientifique
6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride has been widely used in scientific research to study the role of cAMP signaling in various physiological and pathological processes. It has been shown to have anti-inflammatory, bronchodilatory, and immunomodulatory effects in preclinical models of asthma and COPD. It has also been investigated for its potential in treating other diseases, such as Alzheimer's disease, depression, and cancer.
Propriétés
IUPAC Name |
6-methoxy-N-(1,4-oxazepan-6-ylmethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-16-11-4-10(14-8-15-11)13-6-9-5-12-2-3-17-7-9/h4,8-9,12H,2-3,5-7H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVFMWOFAOTWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NCC2CNCCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({8-[5-(trifluoromethyl)-2-pyridinyl]-1,8-diazaspiro[4.5]dec-1-yl}methyl)phenol](/img/structure/B5310808.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5310810.png)

![methyl 2-[2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5310828.png)
![2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-{[5-(2-methoxyphenyl)-3-isoxazolyl]carbonyl}azepane](/img/structure/B5310833.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5310837.png)
![[1-[4-(dimethylamino)pyrimidin-2-yl]-3-(2-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5310844.png)
![2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5310846.png)
![1'-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5310855.png)
![1-(2,5-dimethoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5310861.png)
![5-(4-chlorophenyl)-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5310865.png)
![2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline](/img/structure/B5310873.png)
![4-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5310903.png)